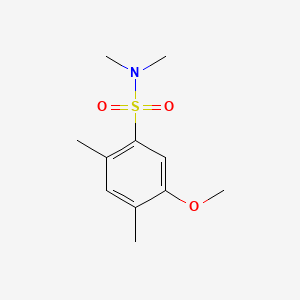
1-(3-(2H-1,2,3-triazol-2-yl)azetidin-1-yl)-2-(pyridin-3-yl)ethan-1-one
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-(3-(2H-1,2,3-triazol-2-yl)azetidin-1-yl)-2-(pyridin-3-yl)ethan-1-one, also known as TAZ, is a chemical compound that has gained significant attention in the scientific community due to its potential applications in research. TAZ is a heterocyclic compound that contains a triazole ring and a pyridine ring, making it a unique and versatile molecule. In
Aplicaciones Científicas De Investigación
Synthesis and Structural Analysis
Researchers have developed methods for synthesizing novel derivatives containing the triazole and pyridine moieties due to their significance in medicinal chemistry and material science. For instance, Liu et al. (2007) synthesized new 1H-1,2,4-triazole derivatives containing the pyridine unit, highlighting their potential antibacterial and plant growth regulatory activities (Jian‐Bing Liu et al., 2007). Mardani et al. (2019) investigated the complexation of azole derivatives with copper and cadmium, providing insights into the compounds' structures through X-ray diffraction and docking studies, indicating potential interactions with biomolecules (Z. Mardani et al., 2019).
Biological Activities
The incorporation of triazole and pyridine structures has been linked to various biological activities. Gusev et al. (2011) synthesized Zn complexes based on 1,2,4-triazoles, demonstrating strong luminescence, which may have applications in bioimaging and sensors (A. Gusev et al., 2011). Additionally, Bai et al. (2020) designed and synthesized novel 1,2,4-triazole derivatives with oxime ether and phenoxy pyridine moiety, showing significant fungicidal activities against several phytopathogens (Hui Bai et al., 2020).
Photophysical and Electrochemical Properties
Exploration into the photophysical and electrochemical properties of azole-type ancillary ligands in Ir(III) complexes has shown promising results for applications in light-emitting devices. Huang et al. (2016) conducted a study revealing the potential of pyridine-azole moieties for developing highly efficient blue-emitting materials (Shao-Fen Huang et al., 2016).
Material Science Applications
In the realm of material science, the synthesis of novel heterocyclic systems using diazo-azoles as synthons has opened avenues for creating new materials with unique properties. Ege et al. (1979) demonstrated the versatility of diazo-azoles in cycloreactions, leading to the formation of triazoles and indazoles, which could have implications in the development of new materials (G. Ege et al., 1979).
Propiedades
IUPAC Name |
2-pyridin-3-yl-1-[3-(triazol-2-yl)azetidin-1-yl]ethanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H13N5O/c18-12(6-10-2-1-3-13-7-10)16-8-11(9-16)17-14-4-5-15-17/h1-5,7,11H,6,8-9H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VPTDLOGDUVLVOZ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(CN1C(=O)CC2=CN=CC=C2)N3N=CC=N3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H13N5O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
243.26 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-(3-(2H-1,2,3-triazol-2-yl)azetidin-1-yl)-2-(pyridin-3-yl)ethan-1-one | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![2-(2,4-dioxo-3-(p-tolyl)-3,4-dihydrobenzofuro[3,2-d]pyrimidin-1(2H)-yl)-N-phenethylacetamide](/img/no-structure.png)
![N-(5-isobutyl-3,3-dimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-8-yl)-2-(o-tolyloxy)acetamide](/img/structure/B2447955.png)
![N-(4-(2-(benzo[d][1,3]dioxol-5-ylamino)-2-oxoethyl)thiazol-2-yl)-5-oxopyrrolidine-2-carboxamide](/img/structure/B2447956.png)


![3-({[3-(2,3-Dihydro-1-benzofuran-5-yl)pyrrolidin-1-yl]sulfonyl}methyl)-1,2-benzoxazole](/img/structure/B2447959.png)

![2-{[6-(4-chlorobenzyl)-5-hydroxy-1,2,4-triazin-3-yl]sulfanyl}-N-(2-methoxy-5-methylphenyl)acetamide](/img/structure/B2447962.png)
![7-ethyl-N-(2-fluorophenyl)-8-methyl-6-oxo-2,3,4,6-tetrahydropyrimido[2,1-b][1,3]thiazine-3-carboxamide](/img/structure/B2447964.png)
![N-(benzo[d]thiazol-2-yl)-N-(3-morpholinopropyl)-3-nitrobenzamide hydrochloride](/img/structure/B2447965.png)

![1-(4-(trifluoromethyl)benzo[d]thiazol-2-yl)azetidin-3-yl 1-methyl-1H-1,2,3-triazole-4-carboxylate](/img/structure/B2447967.png)

